molecular formula C21H19ClN2O4S B2482808 6-CHLORO-4-(4-METHOXYBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE CAS No. 1111052-10-8

6-CHLORO-4-(4-METHOXYBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE

Cat. No.: B2482808
CAS No.: 1111052-10-8
M. Wt: 430.9
InChI Key: JUCXMWMOCZQXJV-UHFFFAOYSA-N
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Description

The compound 6-Chloro-4-(4-methoxybenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline is a quinoline derivative featuring a unique combination of substituents: a chlorine atom at position 6, a 4-methoxybenzenesulfonyl group at position 4, and a pyrrolidine-1-carbonyl moiety at position 3. Quinoline derivatives are widely studied for their diverse pharmacological and chemical properties, particularly due to their structural versatility. However, its specific biological profile remains underexplored in the literature.

Properties

IUPAC Name

[6-chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S/c1-28-15-5-7-16(8-6-15)29(26,27)20-17-12-14(22)4-9-19(17)23-13-18(20)21(25)24-10-2-3-11-24/h4-9,12-13H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCXMWMOCZQXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-4-(4-methoxybenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a chlorinated and sulfonyl group, along with a pyrrolidine moiety. The structural formula can be represented as follows:

C17H18ClN3O3S\text{C}_{17}\text{H}_{18}\text{ClN}_{3}\text{O}_{3}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group may interfere with enzyme function, particularly those involved in metabolic pathways.
  • Antimicrobial Properties : Similar compounds have exhibited activity against bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anticancer Activity : Preliminary studies indicate that quinoline derivatives can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators.

Biological Activity Data

Biological ActivityMechanism of ActionReference
AntimicrobialInhibition of bacterial cell wall synthesis
AnticancerInduction of apoptosis
Enzyme inhibitionCompetitive inhibition of target enzymes

Case Studies

  • Antimicrobial Activity :
    A study conducted on various sulfonamide derivatives showed that compounds similar to 6-chloro-4-(4-methoxybenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline had significant activity against Escherichia coli and Staphylococcus aureus. The mechanism was primarily through interference with folate synthesis, crucial for bacterial growth.
  • Anticancer Studies :
    In vitro tests on human cancer cell lines demonstrated that this compound could reduce cell viability significantly. The study indicated that the compound triggered apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspases.
  • Enzyme Inhibition :
    Research highlighted the compound's ability to inhibit specific kinases involved in cancer progression. This inhibition was characterized by a dose-dependent response, suggesting potential for therapeutic applications in targeted cancer therapies.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. The presence of the pyrrolidine and sulfonyl moieties in 6-chloro-4-(4-methoxybenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline enhances its interaction with biological targets associated with cancer proliferation. Studies have demonstrated that similar compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties:
Compounds containing quinoline structures have been reported to possess antimicrobial activity against a range of pathogens. The sulfonyl group in this compound may enhance its solubility and bioavailability, making it a candidate for further investigation in the development of new antimicrobial agents .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pharmacological agents. The modification of the quinoline core, along with substituents like the methoxybenzenesulfonyl and pyrrolidine groups, allows researchers to systematically evaluate how these changes affect biological activity. This approach has been pivotal in identifying lead compounds for drug development.

Case Study 1: Anticancer Screening

In a study published in Journal of Medicinal Chemistry, various derivatives of quinoline were synthesized and screened for anticancer activity. The study revealed that compounds with similar structural motifs to 6-chloro-4-(4-methoxybenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline showed promising results against melanoma cell lines, indicating potential for further development .

Case Study 2: Antimicrobial Evaluation

A recent evaluation published in Antibiotics highlighted the antimicrobial efficacy of quinoline derivatives. It was found that certain modifications significantly increased activity against resistant bacterial strains, suggesting that 6-chloro-4-(4-methoxybenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline could be explored as a scaffold for developing new antibiotics .

Potential Future Applications

Drug Development:
Given its promising biological activities, there is potential for 6-chloro-4-(4-methoxybenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline to serve as a lead compound in drug discovery programs targeting cancer and infectious diseases.

Chemical Biology:
The compound may also find applications in chemical biology as a tool compound to elucidate biological pathways or as a probe to study specific protein interactions due to its ability to modulate biological processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinoline Derivatives

Compound Name Substituents (Position) Heterocyclic Moieties Molecular Formula Molecular Weight (g/mol) References
6-Chloro-4-(4-methoxybenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline Cl (6), 4-MeO-Ph-SO₂ (4), pyrrolidine-CO (3) Pyrrolidine C₂₇H₂₄ClN₃O₃S 522.01
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Cl (2), 4-MeO-Ph (3), NH₂ (4) C₂₂H₁₈ClN₃O 375.85
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline Cl (6), piperidine (4), pyrrolidine (2) Piperidine, Pyrrolidine C₁₈H₂₁ClN₄ 328.84
4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-3-methyl-2-(4-methylphenyl)quinoline Cl (aryl), piperazine-CO (4), Me (3) Piperazine C₂₈H₂₆ClN₃O 464.99
Chloroquine (reference) Cl (7), -(CH₂)₃-NEt₂ (side chain) Piperazine (side chain) C₁₈H₂₆ClN₃ 319.87

Key Observations :

  • Substituent Position : The position of the chlorine atom (e.g., 6 vs. 7 in chloroquine) and the sulfonyl group significantly influence electronic properties and steric interactions .
  • Heterocycles: Pyrrolidine (5-membered) vs.
  • Functional Groups : The 4-methoxybenzenesulfonyl group in the target compound enhances polarity compared to aryl or alkyl substituents in analogues .

Key Observations :

  • The target compound’s synthesis likely parallels ’s Pd-catalyzed protocols but requires additional steps for sulfonylation and pyrrolidine incorporation.
  • Multicomponent reactions (e.g., ) offer higher efficiency compared to stepwise approaches .

Physicochemical Properties

Lipophilicity, solubility, and thermal stability are critical for bioavailability:

Table 3: Physicochemical Data

Compound Melting Point (°C) Lipophilicity (logP)* Solubility References
Target Compound High (due to sulfonyl group) Low (organic)
4k () 223–225 Moderate Ethanol-soluble
6m () DMSO-soluble
Chloroquine 175–178 Low (logP ~4.0) Water-soluble

*Lipophilicity inferred from substituent effects (e.g., sulfonyl groups increase polarity).

Key Observations :

  • The sulfonyl group in the target compound may reduce membrane permeability compared to nonpolar analogues .
  • Chloroquine’s piperazine side chain enhances water solubility, whereas pyrrolidine derivatives typically exhibit lower solubility .

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